molecular formula C3H7NO B166681 Propionamide CAS No. 79-05-0

Propionamide

Cat. No.: B166681
CAS No.: 79-05-0
M. Wt: 73.09 g/mol
InChI Key: QLNJFJADRCOGBJ-UHFFFAOYSA-N
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Description

Propionamide: is an organic compound with the chemical formula

C3H7NO\text{C}_3\text{H}_7\text{NO}C3​H7​NO

. It is the amide derivative of propanoic acid and is also known as propionic amide. This compound is a mono-substituted amide, meaning it has one substituent group attached to the nitrogen atom of the amide group. This compound is a colorless solid that is highly soluble in water and has a melting point of approximately 80°C and a boiling point of around 213°C .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: Propionamide can be synthesized through the condensation reaction between urea and propanoic acid. This reaction typically requires heating to facilitate the formation of the amide bond.

    Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate.

Industrial Production Methods: In industrial settings, this compound is often produced through the dehydration of ammonium propionate due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Hofmann Rearrangement: Propionamide can undergo Hofmann rearrangement to produce ethylamine. This reaction involves the use of bromine and a strong base, such as sodium hydroxide, and results in the loss of the carbonyl group.

    Hydrolysis: this compound can be hydrolyzed to produce propanoic acid and ammonia. This reaction typically requires acidic or basic conditions and heating.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce propylamine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.

Major Products Formed:

    Ethylamine: From Hofmann rearrangement.

    Propanoic Acid and Ammonia: From hydrolysis.

    Propylamine: From reduction.

Scientific Research Applications

Chemistry: Propionamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Some derivatives have shown promise as anti-inflammatory and analgesic agents.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and a stabilizer in various chemical processes.

Comparison with Similar Compounds

    Acetamide: CH3CONH2\text{CH}_3\text{CONH}_2CH3​CONH2​

    Butyramide: C4H9NO\text{C}_4\text{H}_9\text{NO}C4​H9​NO

    Formamide: CHONH2\text{CHONH}_2CHONH2​

Comparison:

    Acetamide: Similar to propionamide, acetamide is a simple amide but with a shorter carbon chain. It has a lower melting and boiling point compared to this compound.

    Butyramide: This compound has a longer carbon chain than this compound, resulting in higher melting and boiling points. It is less soluble in water compared to this compound.

    Formamide: Formamide has the simplest structure among these amides, with only one carbon atom. It is highly polar and has unique solvent properties, making it different from this compound in terms of applications and reactivity.

This compound stands out due to its balance of solubility, reactivity, and stability, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

propanamide
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InChI

InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
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InChI Key

QLNJFJADRCOGBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)N
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Molecular Formula

CH3CH2CONH2, C3H7NO
Record name propanamide
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DSSTOX Substance ID

DTXSID3058820
Record name Propanamide
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Molecular Weight

73.09 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline flakes; [Alfa Aesar MSDS]
Record name Propionamide
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Vapor Pressure

0.03 [mmHg]
Record name Propionamide
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CAS No.

79-05-0
Record name Propionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of propionamide?

A1: this compound has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to characterize this compound and its derivatives. []

Q3: How does the structure of this compound influence its interaction with other molecules?

A3: The amide group (-CONH2) in this compound plays a crucial role in its interactions. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide nitrogen (N-H) can act as a hydrogen bond donor. [, ] These interactions influence its solubility, complex formation, and biological activity.

Q4: What are some examples of enzymes that interact with this compound?

A4: Amidases, a class of enzymes found in various bacteria, can hydrolyze this compound into propionic acid and ammonia. [, , ] Interestingly, some amidases exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a chiral amide. []

Q5: Has this compound been investigated in the context of mitochondrial function?

A5: Yes, research suggests that the vitamin D3 hydroxylase-associated protein (VDHAP) found in chicken kidney mitochondria may function as a propionamidase. This enzyme utilizes this compound as a substrate, converting it to propionic acid and ammonia. []

Q6: Can this compound be utilized as a substrate for bacterial growth?

A6: Yes, certain bacterial isolates can utilize this compound as a sole source of carbon, nitrogen, and energy for growth. [] This property makes them potentially valuable for bioremediation applications, particularly in environments contaminated with this compound or related amides.

Q7: How does this compound affect the absorption of certain drugs?

A7: Research indicates that N,N-dialkylpropionamides, including N,N-di-n-propylthis compound, can form complexes with corticosteroids like prednisone and prednisolone. This complexation enhances the intestinal absorption of these drugs in rats. [, ] The mechanism may involve increased permeability of specific intestinal barriers due to the presence of the amide. []

Q8: Are there any potential applications of this compound in material science?

A8: Research has explored the use of this compound as a crosslinking agent in silk fibroin composite membranes for corneal regeneration. [] The addition of this compound influences the crystallization process, leading to materials with desirable properties such as transparency and biocompatibility for corneal stromal cell proliferation and repair.

Q9: How does modifying the structure of this compound affect its biological activity?

A9: Structural modifications to the this compound scaffold significantly impact its biological activity. For example, introducing halogen substituents on the phenyl ring of aryl-propionamide-derived selective androgen receptor modulators (SARMs) alters their in vivo disposition and activity. [] The position and type of substituents on the aromatic rings of pyridinyloxyphenoxypropionamides influence their herbicidal activity against grass weeds. []

Q10: How does the size of the N-substituent in N,N-dialkylpropionamides impact their interaction with drugs?

A10: Studies on the complexation of N,N-dialkylpropionamides with prednisone and prednisolone revealed that the size of the N-substituent affects the apparent partition coefficient of the steroids. While N,N-dimethylthis compound decreases the partition coefficient, N,N-diethyl-, N,N-di-n-propyl-, and N,N-di-n-butylthis compound increase it. [] This suggests that larger N-substituents favor partitioning into the organic phase, potentially influencing drug absorption.

Q11: How is this compound analyzed in environmental and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with UV and fluorescence detection (HPLC-UV/FLUO) are valuable tools for the analysis of this compound and other amides. [] This method often involves derivatization of amides with reagents like dansyl chloride (DNS-Cl) to enhance detectability.

Q12: What computational methods are employed to study this compound derivatives?

A12: Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the biological activity of this compound derivatives based on their structural features. [] These models provide insights into the relationship between chemical structure and biological activity, aiding in the design of new compounds with improved properties.

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